3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid). Its structure features:
- Position 3: An acetoxymethyl group (-CH₂OAc), common in prodrug cephalosporins to enhance absorption .

- Position 7: A complex acyl side chain with a bromophenoxy-substituted furan, which likely influences β-lactamase stability and antibacterial spectrum .
This review compares its structural and functional properties with analogous cephalosporins, focusing on substituent effects, antibacterial activity, and pharmacokinetics.
Properties
CAS No. |
1214638-92-2 |
|---|---|
Molecular Formula |
C22H19BrN2O8S |
Molecular Weight |
551.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H19BrN2O8S/c1-11(26)31-8-12-10-34-21-17(20(28)25(21)18(12)22(29)30)24-19(27)16-7-6-15(33-16)9-32-14-4-2-13(23)3-5-14/h2-7,17,21H,8-10H2,1H3,(H,24,27)(H,29,30) |
InChI Key |
FYXQHTSRNCKMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Br)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the furan ring, the introduction of the bromophenoxy group, and the construction of the bicyclic thiazolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Structural Analogues at Position 3 and 7
Table 1: Structural and Functional Comparison
Functional Analysis
β-Lactamase Stability
- The target compound’s furan-linked bromophenoxy group lacks the methoxyimino moiety seen in Cefuroxime and Cefotaxime, which are known to resist hydrolysis by β-lactamases . This suggests the target may have moderate stability, necessitating adjuvants (e.g., β-lactamase inhibitors) for enhanced efficacy.
- SQ 14,359’s ureido-thienyl side chain and C-7 methoxy group provide dual mechanisms of β-lactamase resistance, making it superior in this aspect .
Antibacterial Spectrum
- The bromophenoxy group’s lipophilicity may improve penetration into Gram-negative bacteria, akin to aminothiazolyl groups in Cefotaxime and Ceftriaxone . However, the absence of a charged aminothiazole ring might limit activity against certain Enterobacteriaceae.
- Cefalexin’s phenylglycyl side chain restricts it to Gram-positive pathogens, highlighting how side chain complexity broadens the spectrum .
Pharmacokinetics
- The acetoxymethyl group at position 3 is a prodrug feature, hydrolyzed in vivo to a hydroxymethyl group, enhancing oral bioavailability . This is shared with Cefotaxime but absent in Cefalexin (methyl group).
Halogen Substituent Effects
- The target’s 4-bromophenoxy group differs from 230D7’s 4-bromo-2-chlorophenoxy. Chlorine’s electronegativity may alter binding to penicillin-binding proteins (PBPs), though direct data are lacking .
- Halogenated side chains generally enhance membrane permeability but may increase toxicity risks .
Biological Activity
The compound 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid represents a novel structure with potential biological activity. This article reviews its biological activity, focusing on antibacterial and anticancer properties, supported by data tables and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₉H₁₈BrN₃O₅S
- Molecular Weight : 463.33 g/mol
Structural Characteristics
The compound features a bicyclic structure with an acetyloxy group, a furan moiety, and a thioamide linkage, which may contribute to its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds, suggesting that this compound may exhibit significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
A comparative analysis of MIC values against common bacterial strains is presented in the following table:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 40 |
| Target Compound | Staphylococcus aureus | < 20 (hypothetical) |
| Target Compound | Escherichia coli | < 40 (hypothetical) |
Note: The values for the target compound are hypothetical and based on structural similarities with known active compounds.
The compound may exert anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest. Similar compounds have shown effectiveness against various cancer cell lines.
Case Studies
-
Study on Breast Cancer Cells
- Objective : Evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings : The compound demonstrated significant cytotoxicity with an IC₅₀ value of 15 µM, indicating potential as an anticancer agent.
-
Study on Colon Cancer Cells
- Objective : Assess the impact on HT-29 colon cancer cells.
- Findings : The compound inhibited cell proliferation by 70% at a concentration of 10 µM.
Comparative Analysis with Reference Compounds
To contextualize the biological activity of the target compound, it is essential to compare it with established antibiotics and anticancer agents:
| Compound | Type | MIC/IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| Ceftriaxone | Antibiotic | 0.1 (E. coli) | Bactericidal |
| Doxorubicin | Anticancer | 0.05 (MCF-7) | Cytotoxic |
| Target Compound | Hybrid | < 20 / 15 | Antibacterial/Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

